3-Chloro-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality 3-Chloro-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

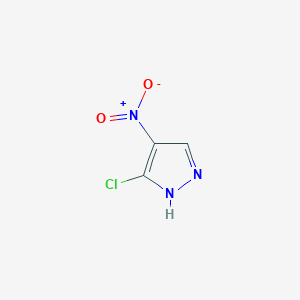

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCLPNSISWCBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35852-75-6 | |

| Record name | 3-chloro-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Chloro-4-nitro-1H-pyrazole is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazole ring substituted with both a chloro and a nitro group, make it a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling informed decisions in reaction design, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-Chloro-4-nitro-1H-pyrazole, alongside detailed experimental protocols for its analysis and safe handling.

Chemical Identity and Molecular Structure

3-Chloro-4-nitro-1H-pyrazole is a five-membered aromatic heterocycle. The presence of the electron-withdrawing nitro group and the halogen substituent significantly influences the electron density distribution within the pyrazole ring, impacting its reactivity and intermolecular interactions.

Molecular Formula: C₃H₂ClN₃O₂[1][2]

Molecular Weight: 147.52 g/mol

CAS Number: 35852-75-6[3]

Chemical Structure:

Caption: 2D structure of 3-Chloro-4-nitro-1H-pyrazole.

Physicochemical Properties

| Property | Value/Information | Source/Comment |

| Melting Point | Estimated to be a solid with a distinct melting point. A related compound, 3-chloro-5-methyl-4-nitro-1H-pyrazole, has a melting point of 111 °C.[4] Another related compound, 3-chloro-1-nitro-1H-pyrazole, has a melting point of 45-48 °C. | Direct experimental data for the title compound is not available. |

| Boiling Point | Predicted to be high, characteristic of a stable heterocyclic compound. | No experimental data available. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, DMSO, and acetone. | General solubility trend for pyrazole derivatives. Specific quantitative data is not available. |

| pKa | The pyrazole ring is weakly basic, and the presence of electron-withdrawing groups (chloro and nitro) is expected to decrease its basicity. | No experimental pKa value is available. |

| Appearance | Likely a crystalline solid. | Based on the properties of related compounds. |

Synthesis and Reactivity

The synthesis of 3-Chloro-4-nitro-1H-pyrazole can be approached through the nitration of a suitable chloro-pyrazole precursor. The following represents a plausible synthetic route based on established methodologies for related compounds.[5]

Caption: Plausible synthetic pathway for 3-Chloro-4-nitro-1H-pyrazole.

Experimental Protocol: Synthesis of a Nitrated Pyrazole Derivative (General Procedure)

This protocol is adapted from the synthesis of a related compound and serves as a general guideline.

-

Dissolution: Dissolve the starting material, 3-chloro-1H-pyrazole, in a suitable solvent such as concentrated sulfuric acid, under cooling in an ice bath.

-

Nitration: Slowly add a nitrating agent, such as fuming nitric acid, to the solution while maintaining a low temperature and stirring vigorously.

-

Reaction: Allow the reaction to proceed at a controlled temperature for a specified duration, monitoring the reaction progress by an appropriate technique (e.g., TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-Chloro-4-nitro-1H-pyrazole.

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of 3-Chloro-4-nitro-1H-pyrazole. The following sections outline the expected spectral features and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the proton on the pyrazole ring and a broad signal for the N-H proton. The chemical shift of the ring proton will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the signals, determine the chemical shifts (referenced to the solvent peak or an internal standard like TMS), and analyze the coupling patterns to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational bands include:

-

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): A signal around 3100 cm⁻¹.

-

N=O stretch (asymmetric and symmetric): Strong absorptions typically in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C=N and C=C stretches (ring): Absorptions in the fingerprint region (below 1600 cm⁻¹).

-

C-Cl stretch: A signal in the lower frequency region of the spectrum.

General Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 3-Chloro-4-nitro-1H-pyrazole (147.52 g/mol ), taking into account the isotopic distribution of chlorine.

General Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Safety and Handling

3-Chloro-4-nitro-1H-pyrazole is expected to be a hazardous substance and should be handled with appropriate safety precautions. The hazard information for related compounds suggests the following potential hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Caption: Recommended safety workflow for handling 3-Chloro-4-nitro-1H-pyrazole.

Conclusion

3-Chloro-4-nitro-1H-pyrazole is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, plausible synthetic routes, analytical characterization methods, and essential safety information. While some experimental data for the title compound are yet to be reported, the information compiled herein, based on related compounds and predictive models, offers a solid foundation for researchers to handle and utilize this compound effectively and safely in their scientific endeavors. Further experimental investigation is encouraged to fully elucidate the properties of this promising molecule.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

3-chloro-5-methyl-4-nitro-1H-pyrazole - Stenutz. (n.d.). Retrieved from [Link]

-

(12) United States Patent - Googleapis.com. (2017, December 22). Retrieved from [Link]

-

3-chloro-4-nitro-1h-pyrazole (C3H2ClN3O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. (n.d.). Retrieved from [Link]

- WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents. (2016, July 21).

-

4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. (n.d.). Retrieved from [Link]

-

4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

-

1H-Pyrazole, 3-chloro-5-methyl-4-nitro- - Substance Details - EPA. (n.d.). Retrieved from [Link]

-

3-chloro-4-nitro-1h-pyrazole (C3H2ClN3O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

1-(4-CHLOROPHENYL)-3-NITRO-1H-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

-

13 C NMR chemical shifts (ppm) of C-nitropyrazoles[7]. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. (n.d.). Retrieved from [Link]

-

1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

1369959-11-4 | 3-Chloro-1-nitro-1H-pyrazole. (n.d.). Retrieved from [Link]

-

1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed - ResearchGate. (n.d.). Retrieved from [Link]

-

Pyrazole - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

4-chloro-3-nitro-1h-pyrazole (C3H2ClN3O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

3-Chloro-4-nitroanisole - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

4-CHLORO-1H-PYRAZOLE | CAS 15878-00-9 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

Sources

- 1. PubChemLite - 3-chloro-4-nitro-1h-pyrazole (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 3-chloro-1-Methyl-4-nitro-1H-pyrazole | 299930-70-4 [chemicalbook.com]

- 6. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrazole synthesis [organic-chemistry.org]

Introduction: The Strategic Importance of 3-Chloro-4-nitro-1H-pyrazole

An In-Depth Technical Guide to 3-Chloro-4-nitro-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-nitro-1H-pyrazole, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document details its physicochemical properties, synthesis, reactivity, and critical applications in modern drug discovery, particularly as a scaffold for developing novel therapeutics. All protocols and claims are substantiated with field-proven insights and authoritative references to ensure scientific integrity and practical utility.

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs like Celebrex and Viagra.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold. Within this esteemed class of heterocycles, 3-Chloro-4-nitro-1H-pyrazole (CAS Number: 35852-75-6 ) has emerged as a particularly valuable intermediate.[3][4][5]

This molecule is bifunctional, presenting two distinct and orthogonally reactive sites:

-

A chloro group at the 3-position, ideal for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions.[6]

-

A nitro group at the 4-position, which can be readily reduced to an amine, providing a vector for amide bond formation, sulfonylation, or other derivatizations.[7]

This dual reactivity makes it a powerful tool for constructing diverse chemical libraries for high-throughput screening. Its designation as a "Protein Degrader Building Block" underscores its contemporary relevance in developing novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[3] This guide will explore the chemistry and application of this compound, providing the technical foundation needed to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key properties of 3-Chloro-4-nitro-1H-pyrazole are summarized below.

| Property | Value | Source |

| CAS Number | 35852-75-6 | [3] |

| Molecular Formula | C₃H₂ClN₃O₂ | [3][8][9] |

| Molecular Weight | 147.52 g/mol | [3] |

| IUPAC Name | 3-chloro-4-nitro-1H-pyrazole | [3] |

| Synonyms | 5-chloro-4-nitro-1H-pyrazole | [8] |

| Predicted Boiling Point | 337.6 ± 22.0 °C | [10] |

| Predicted XlogP | 1.0 | [8] |

| Monoisotopic Mass | 146.98355 Da | [8] |

| Appearance | (Typically a solid at room temperature) | General |

| Storage | Room temperature | [3] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles can be achieved through various routes, often involving the cyclization of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives.[11] A plausible and illustrative synthesis of 3-Chloro-4-nitro-1H-pyrazole involves a two-step sequence starting from 1H-pyrazole: regioselective nitration followed by chlorination.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 3-Chloro-4-nitro-1H-pyrazole.

Mechanistic Rationale:

-

Nitration: The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to regioselective nitration under standard conditions (e.g., a mixture of nitric and sulfuric acid). The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.

-

Chlorination: Following nitration, the electron-withdrawing effect of the nitro group deactivates the ring towards further electrophilic attack. However, chlorination can be achieved using a potent chlorinating agent like sulfuryl chloride (SO₂Cl₂). The reaction likely proceeds via a radical mechanism or an electrophilic attack on the tautomeric pyrazolone form. The C3/C5 positions are targeted, and in this case, leads to the desired 3-chloro product.

Reactivity and Synthetic Utility

The true value of 3-Chloro-4-nitro-1H-pyrazole lies in its capacity as a versatile synthetic intermediate. The chloro and nitro groups serve as orthogonal functional handles for diversification.

Caption: Key synthetic transformations of 3-Chloro-4-nitro-1H-pyrazole.

Key Transformations:

-

Palladium-Catalyzed Cross-Coupling at C3: The C-Cl bond is an excellent substrate for various cross-coupling reactions.[6] This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Nucleophilic Aromatic Substitution (SNAAr): While less common than cross-coupling for this substrate, direct substitution of the chloride by potent nucleophiles is also a potential reaction pathway.

-

Reduction of the Nitro Group at C4: The nitro group can be selectively reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂).[7] This resulting 4-aminopyrazole is a critical intermediate for introducing new functionalities via amide couplings, sulfonamide formation, or reductive amination.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki coupling reaction to synthesize a 3-aryl-4-nitro-1H-pyrazole derivative.

Objective: To synthesize 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole from 3-Chloro-4-nitro-1H-pyrazole.

Materials:

-

3-Chloro-4-nitro-1H-pyrazole (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-4-nitro-1H-pyrazole, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Causality: The flask is flame-dried to remove moisture, which can decompose the catalyst and boronic acid. K₂CO₃ is the base required to activate the boronic acid for transmetalation to the palladium center.

-

-

Catalyst Preparation: In a separate vial, add Palladium(II) acetate and SPhos ligand. Add a small amount of dioxane and swirl to pre-form the active catalyst complex.

-

Expertise: Pre-forming the catalyst complex ensures efficient initiation of the catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that promotes the challenging oxidative addition step with the electron-deficient pyrazole chloride.

-

-

Reaction Assembly: Add the catalyst slurry to the main reaction flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Trustworthiness: The inert atmosphere is critical. Oxygen can oxidize the Pd(0) active species, killing the catalyst and halting the reaction.

-

-

Solvent Addition & Reflux: Add dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.

-

Causality: The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Refluxing provides the activation energy needed for the reaction to proceed at a reasonable rate.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous washes remove the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer.

-

-

Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. Combine the pure fractions and remove the solvent to yield the final product.

-

Verification: The structure and purity of the final compound, 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Applications in Drug Discovery and Development

The 3-chloro-4-nitro-1H-pyrazole scaffold is a gateway to compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][11][12]

-

Antimalarial and Antiviral Agents: Substituted 4-nitro-1H-pyrazoles have been synthesized and evaluated for their activity against Plasmodium falciparum (malaria) and SARS-CoV-2.[13] For example, derivatives where the C3 position is functionalized with complex amines or thioethers have shown potent antimalarial activity.[13]

-

Kinase Inhibitors: The pyrazole core is a common feature in kinase inhibitors used in oncology. The ability to diversify the C3 and C4 positions allows for fine-tuning interactions within the ATP-binding pocket of target kinases.

-

Antiproliferative Agents: A wide range of pyrazole derivatives have been investigated for their ability to inhibit the growth of cancer cell lines.[1][12] The synthetic flexibility offered by this building block allows for the rapid generation of compound libraries to screen for potent antiproliferative hits.

Caption: Logical workflow from building block to drug candidate.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Chloro-4-nitro-1H-pyrazole is not widely available, data from structurally related nitroaromatic and chlorinated heterocyclic compounds can be used to establish prudent handling practices.[14][15][16]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA or EN166 standards.[14]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin exposure.[14]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[15]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

-

-

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

- Vertex AI Search Result. 3-chloro-4-nitro-1H-pyrazole, min 97%, 1 gram.

- Dehaen, W., et al. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.

- BLD Pharm. 35852-75-6|3-Chloro-4-nitro-1H-pyrazole.

- ChemicalBook. 3-chloro-4-nitro-1H-Pyrazole | 35852-75-6.

- ChemicalBook. 1H-Pyrazole,4-chloro-3-nitro-(9CI).

- United States Patent. Synthesis of 3 - chloro - 1H - pyrazol - 4 - amine hydrochloride.

- PubChem. 3-chloro-4-nitro-1h-pyrazole (C3H2ClN3O2).

- PubChem. 3-Chloro-4-nitro-1H-pyrazole | C3H2ClN3O2 | CID 18769507.

- Fisher Scientific.

- Sigma-Aldrich.

- Fisher Scientific.

- ECHEMI.

- PubChem.

- Sharma, K. N., et al. Recent applications of pyrazole and its substituted analogs.

- BenchChem.

- Kumar, A., et al.

- Lotfi, A., et al. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. calpaclab.com [calpaclab.com]

- 4. 35852-75-6|3-Chloro-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. 3-chloro-4-nitro-1H-Pyrazole | 35852-75-6 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. PubChemLite - 3-chloro-4-nitro-1h-pyrazole (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]

- 9. 3-Chloro-4-nitro-1H-pyrazole | C3H2ClN3O2 | CID 18769507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Pyrazole,4-chloro-3-nitro-(9CI) CAS#: 400752-98-9 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-4-nitro-1H-pyrazole

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide provides an in-depth technical exploration of a particularly valuable derivative: 3-chloro-4-nitro-1H-pyrazole .

This molecule is more than a simple heterocyclic compound; it is a highly functionalized building block, engineered with strategically placed reactive sites. The presence of a chloro group, a nitro moiety, and an acidic N-H proton on the aromatic pyrazole ring makes it an exceptionally versatile synthon for constructing complex molecular architectures, particularly in the synthesis of compound libraries for high-throughput screening and the development of protein degraders.[3] This document will dissect its molecular structure, from its fundamental properties and spectroscopic signature to its synthesis and reactivity, providing researchers and drug development professionals with the foundational knowledge required to leverage its full potential.

Core Molecular Properties and Structural Framework

The fundamental identity of 3-chloro-4-nitro-1H-pyrazole is defined by its elemental composition and the spatial arrangement of its atoms. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] The substituents at the 3- and 4-positions profoundly influence the molecule's electronic distribution and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₂ClN₃O₂ | [3][5] |

| Molecular Weight | 147.52 g/mol | [3] |

| CAS Number | 35852-75-6 | [3][6] |

| Appearance | White to off-white solid | [7] |

| Canonical SMILES | C1=C([O-])C(=NN1)Cl | [5] |

| InChI Key | GWCLPNSISWCBJD-UHFFFAOYSA-N | [5] |

The chloro and nitro groups are potent electron-withdrawing groups. The nitro group, in particular, significantly decreases the electron density of the pyrazole ring, which enhances the acidity of the N-H proton and influences the regioselectivity of subsequent reactions. The chlorine atom serves as a versatile handle, primarily acting as a leaving group in nucleophilic substitution reactions or as a coupling partner in palladium-catalyzed cross-coupling reactions.[8]

Caption: 2D structure of 3-chloro-4-nitro-1H-pyrazole.

Spectroscopic Signature: A Guide to Structural Verification

Confirmation of the molecular structure of 3-chloro-4-nitro-1H-pyrazole relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A key signal appears as a singlet in the aromatic region (typically δ 8.0-8.5 ppm), corresponding to the proton at the C5 position of the pyrazole ring.[7] Another, often broad, signal will be present for the N-H proton, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will show three distinct signals for the three carbon atoms of the pyrazole ring, with chemical shifts influenced by the attached chloro and nitro substituents.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks, [M]+ and [M+2]+, separated by two mass units, which is a definitive indicator of a monochlorinated compound. Predicted collision cross-section (CCS) values can further aid in identification.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within the molecule.

-

N-H Stretch: A moderate to sharp absorption band is expected in the range of 3100-3400 cm⁻¹, corresponding to the N-H stretching vibration of the pyrazole ring.[9]

-

N=O Stretch (Nitro Group): The nitro group will produce two strong, characteristic absorption bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C=N Stretch: A band in the 1590-1620 cm⁻¹ region can be attributed to the C=N stretching vibration within the aromatic pyrazole ring.[9]

Crystallographic Analysis and Solid-State Structure

Specifically, 4-chloro-1H-pyrazole is known to form trimeric, hydrogen-bonded assemblies.[10][11] It is highly probable that 3-chloro-4-nitro-1H-pyrazole would engage in similar N-H···N hydrogen bonding, a fundamental interaction that governs its crystal packing, melting point, and solubility characteristics. The planarity of the pyrazole ring is a defining feature, though slight deviations can occur due to crystal packing forces.

Synthesis and Chemical Reactivity: A Chemist's Perspective

The utility of 3-chloro-4-nitro-1H-pyrazole as a building block is rooted in its synthesis and subsequent reactivity.

Protocol: Synthesis via Nitration

A common and effective method for synthesizing this compound is the direct nitration of a 3-chloropyrazole precursor. The choice of nitrating agent and reaction conditions is critical for achieving high yield and regioselectivity.

Objective: To introduce a nitro group at the C4 position of 3-chloro-1H-pyrazole.

Methodology:

-

Reaction Setup: To a cooled (0 °C) solution of concentrated sulfuric acid, add 3-chloro-1H-pyrazole portion-wise while maintaining the temperature.

-

Nitration: Add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5-10 °C. The strong electron-withdrawing effect of the chloro group and the protonated pyrazole ring directs the electrophilic nitronium ion (NO₂⁺) to the C4 position.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Caption: Workflow for the synthesis of 3-chloro-4-nitro-1H-pyrazole.

Key Reactive Sites and Transformations

The true value of this molecule lies in the differential reactivity of its functional groups.

-

N-H Acidity and N-Alkylation: The N-H proton is acidic and can be readily deprotonated by a base to form a pyrazolate anion. This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation to introduce substituents at the N1 position, a common strategy in drug design to modulate solubility and target engagement.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C3 position can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides). This reaction is a cornerstone for building molecular diversity from the pyrazole core.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (-NH₂). This transformation is particularly powerful as it introduces a nucleophilic site on the pyrazole ring, enabling a host of further derivatizations, such as amide bond formation or the construction of fused heterocyclic systems.[12]

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of C-C and C-N bonds to introduce aryl, alkyl, or amino functionalities.[8]

Applications in Drug Discovery and Chemical Biology

3-Chloro-4-nitro-1H-pyrazole is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its trifunctional nature allows for a modular and divergent synthetic approach, making it ideal for generating libraries of compounds for screening against various biological targets.

-

Scaffold for Kinase Inhibitors: The pyrazole core is a well-established scaffold for inhibitors of protein kinases, a critical class of enzymes in cancer signaling pathways.[13] By derivatizing the three reactive sites of 3-chloro-4-nitro-1H-pyrazole, chemists can systematically explore the chemical space around the pyrazole core to optimize binding affinity and selectivity.

-

Protein Degradation Technology: The molecule is listed as a building block for protein degraders.[3] This suggests its use in synthesizing Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.

-

Antimicrobial and Anti-inflammatory Agents: Pyrazole derivatives have a long history of use as antimicrobial and anti-inflammatory agents.[2][4] The ability to rapidly generate analogs from this starting material facilitates structure-activity relationship (SAR) studies to develop new agents in these therapeutic areas.

Safety and Handling

As with any reactive chemical intermediate, proper handling of 3-chloro-4-nitro-1H-pyrazole is paramount.

-

Hazards: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[14][15] It is crucial to avoid creating dust and to ensure adequate ventilation when handling.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[16]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

3-Chloro-4-nitro-1H-pyrazole is a quintessential example of a modern chemical building block, designed for versatility and efficiency in synthesis. Its molecular structure, characterized by an electron-deficient aromatic pyrazole core with three distinct and differentially reactive functional groups, provides a robust platform for the development of novel chemical entities. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements empowers researchers in medicinal chemistry and materials science to fully exploit its potential in creating the next generation of therapeutics and functional molecules.

References

-

3-chloro-4-nitro-1h-pyrazole (C3H2ClN3O2) . PubChemLite. Available from: [Link]

-

3-chloro-5-methyl-4-nitro-1H-pyrazole . Stenutz. Available from: [Link]

-

4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum . Stenutz. Available from: [Link]

-

SAFETY DATA SHEET - Albaugh LLC . Albaugh LLC. Available from: [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles . ResearchGate. Available from: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) . MDPI. Available from: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES . Connect Journals. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . PubMed Central. Available from: [Link]

-

3-chloro-1-methyl-4-nitro-1H-pyrazole . Appretech Scientific Limited. Available from: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . World Journal of Pharmaceutical Research. Available from: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . ResearchGate. Available from: [Link]

-

Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities . National Institutes of Health. Available from: [Link]

-

X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines . ACS Publications. Available from: [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies . Scientific Reports. Available from: [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review . ResearchGate. Available from: [Link]

-

1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole . ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. Available from: [Link]

-

3-chloro-1-methyl-4-nitro-1h-pyrazole . PubChemLite. Available from: [Link]

-

3-Chloro-4-nitro-1H-pyrazole | C3H2ClN3O2 | CID 18769507 . PubChem. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PubMed Central. Available from: [Link]

-

Current status of pyrazole and its biological activities . PubMed Central. Available from: [Link]

-

ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines . ResearchGate. Available from: [Link]

-

The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 . De Gruyter. Available from: [Link]

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole . IUCr Journals. Available from: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI. Available from: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. Available from: [Link]

-

1H-Pyrazole, 3-chloro-5-methyl-4-nitro- - Substance Details . US EPA. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-chloro-4-nitro-1h-pyrazole (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]

- 6. 3-chloro-4-nitro-1H-Pyrazole | 35852-75-6 [chemicalbook.com]

- 7. 3-chloro-1-Methyl-4-nitro-1H-pyrazole | 299930-70-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. connectjournals.com [connectjournals.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of 3-Chloro-4-nitro-1H-pyrazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-chloro-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide synthesizes theoretical predictions with spectral data from analogous structures to provide a comprehensive analytical framework.

Introduction to 3-Chloro-4-nitro-1H-pyrazole

3-Chloro-4-nitro-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities.[1] The introduction of a chloro group at the 3-position and a nitro group at the 4-position significantly influences the electronic environment and, consequently, the spectroscopic characteristics of the pyrazole ring. Understanding these characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Molecular Structure and Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The electron-withdrawing nature of the chloro and nitro substituents dramatically affects the chemical shifts of the pyrazole ring's proton and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-chloro-4-nitro-1H-pyrazole is expected to be relatively simple, featuring a single resonance for the proton at the 5-position (H-5) and a broad signal for the N-H proton.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5 | 8.0 - 8.5 | Singlet (s) | The strong deshielding effect of the adjacent nitro group and the overall electron-deficient nature of the ring will shift this proton significantly downfield. |

| N-H | Variable (broad) | Singlet (br s) | The chemical shift is dependent on solvent and concentration. Exchange with deuterium oxide (D₂O) would cause this signal to disappear. |

Causality of Chemical Shifts: The electron-withdrawing nitro group at C-4 and the chloro group at C-3 create a highly electron-deficient aromatic system. This deshields the remaining C-H proton (H-5), causing its resonance to appear at a characteristically low field. For comparison, the H-5 proton in the analogous 3-chloro-1-methyl-4-nitro-1H-pyrazole appears at 8.16 ppm in CDCl₃.[3]

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility.

Caption: Workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-3 | 145 - 155 | Attached to the electronegative chlorine atom, its resonance will be downfield. |

| C-4 | 125 - 135 | Directly bonded to the nitro group, this carbon will be significantly deshielded. |

| C-5 | 110 - 120 | The carbon bearing the only proton is expected to be the most upfield of the ring carbons. |

Mechanistic Insights: The carbon atoms directly attached to the electron-withdrawing chloro (C-3) and nitro (C-4) groups are expected to resonate at lower fields due to a decrease in electron density. The relative positions of these signals are diagnostic for the substitution pattern on the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-chloro-4-nitro-1H-pyrazole, the key vibrational modes will be associated with the N-H bond, the pyrazole ring, and the nitro group.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3300 - 3400 | Medium-Strong | Stretching |

| C-H (aromatic) | 3100 - 3150 | Medium | Stretching |

| C=N (ring) | 1460 - 1480 | Medium-Strong | Stretching |

| C=C (ring) | 1570 - 1600 | Medium-Strong | Stretching |

| NO₂ (asymmetric) | 1500 - 1560 | Strong | Stretching |

| NO₂ (symmetric) | 1300 - 1360 | Strong | Stretching |

| C-Cl | 700 - 800 | Strong | Stretching |

Interpretation: The presence of a broad band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching vibration, characteristic of the 1H-pyrazole tautomer.[4] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are definitive for its presence.[4] The fingerprint region will contain complex vibrations, including the C-Cl stretch.

Experimental Protocol: FTIR Spectroscopy

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-chloro-4-nitro-1H-pyrazole, the mass spectrum will be characterized by the molecular ion peak and fragment ions resulting from the loss of specific groups.

Predicted Mass Spectrometry Data:

The following table summarizes the predicted m/z values for various adducts of 3-chloro-4-nitro-1H-pyrazole.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 147.99083 |

| [M+Na]⁺ | 169.97277 |

| [M-H]⁻ | 145.97627 |

| [M]⁺ | 146.98300 |

Fragmentation Pathway: The molecular ion ([M]⁺) is expected to be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio) should be visible. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).

Experimental Protocol: Mass Spectrometry

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-nitro-1h-pyrazole (C3H2ClN3O2). Retrieved from [Link]

- Saini, et al. (2023). World Journal of Pharmaceutical Research, 12(3).

- Synthesis and evolution of 3-chloro-4-pyrazole azetidinones. (2024). Journal of Chemical Sciences.

- Zaporozan, O. A., et al. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Chemistry of Heterocyclic Compounds, 58(4), 321-331.

-

PubChem. (n.d.). 3-Chloro-4-nitro-1H-pyrazole. Retrieved from [Link]

- Chirita, C., et al. (2022).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-1-methyl-4-nitro-1h-pyrazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-nitro-1h-pyrazole (C3H2ClN3O2). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-CHLORO-4-NITROINDAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-methyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-chloro-1-Methyl-4-nitro-1H-pyrazole | 299930-70-4 [chemicalbook.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. PubChemLite - 3-chloro-4-nitro-1h-pyrazole (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the ¹H NMR Spectrum of 3-Chloro-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-4-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. The document details the theoretical basis for the expected spectrum, a validated experimental protocol for data acquisition, and an in-depth interpretation of the spectral features. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of substituted pyrazoles.

Introduction: The Chemical and Biological Importance of 3-Chloro-4-nitro-1H-pyrazole

3-Chloro-4-nitro-1H-pyrazole is a functionalized pyrazole derivative. The pyrazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties.[1][2] The specific substitution pattern of a chloro group at the 3-position and a nitro group at the 4-position renders this molecule an important intermediate for further chemical modifications in drug discovery programs.

Given its role as a synthetic precursor, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed insights into the molecular architecture. This guide aims to provide a robust framework for understanding and utilizing the ¹H NMR spectrum of this compound.

Predicting the ¹H NMR Spectrum: A Theoretical Analysis

The structure of 3-Chloro-4-nitro-1H-pyrazole dictates a simple but informative ¹H NMR spectrum. The molecule possesses two distinct types of protons: one attached to a carbon of the pyrazole ring (C-H) and one attached to a nitrogen (N-H).

-

The C5-H Proton: This proton is located on the 5th carbon of the pyrazole ring. Its chemical environment is significantly influenced by the adjacent electron-withdrawing nitro group at the C4 position and the overall aromatic character of the pyrazole ring. This electronic deshielding is predicted to shift the resonance of the C5-H proton to a downfield region of the spectrum.

-

The N1-H Proton: The proton on the nitrogen at the 1-position is acidic and capable of hydrogen bonding. Its chemical shift is highly sensitive to the experimental conditions, particularly the choice of solvent, concentration, and temperature. In aprotic, hydrogen-bond-accepting solvents, this proton is expected to appear as a broad signal at a very downfield chemical shift.

Table 1: Predicted ¹H NMR Parameters for 3-Chloro-4-nitro-1H-pyrazole

| Proton Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) | Expected Multiplicity | Rationale for Chemical Shift |

| C5-H | ~ 8.5 - 9.5 | Singlet (s) | Strong deshielding from the adjacent electron-withdrawing nitro group. |

| N1-H | ~ 13.0 - 15.0 | Broad Singlet (br s) | Acidic proton, involved in hydrogen bonding with the solvent. |

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Adherence to a standardized and well-justified experimental protocol is crucial for obtaining reproducible and high-quality NMR data.

3.1. Sample Preparation

-

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to act as a hydrogen bond acceptor helps to slow down the exchange rate of the N-H proton, leading to a more observable signal. In contrast, solvents like chloroform-d (CDCl₃) may result in a very broad or unobservable N-H peak due to rapid chemical exchange.

-

Sample Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal set to 0.00 ppm.

3.2. Spectrometer Parameters (400 MHz)

Table 2: Recommended Acquisition Parameters

| Parameter | Value | Justification |

| Pulse Angle | 30° | A smaller flip angle allows for a shorter relaxation delay, improving the duty cycle of the experiment. |

| Acquisition Time | 3.0 s | Sufficient to ensure good digital resolution of the signals. |

| Relaxation Delay | 2.0 s | Allows for adequate relaxation of the protons between pulses, ensuring accurate signal integration. |

| Number of Scans | 16 | Typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio. |

| Spectral Width | -2 to 16 ppm | A wide spectral window is necessary to encompass the signals of the analyte, residual solvent, and the internal standard, especially the downfield N-H proton. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR analysis. |

3.3. Experimental Workflow

Caption: Diagram of the ¹H NMR experimental and data analysis workflow.

Interpretation of the ¹H NMR Spectrum

A representative ¹H NMR spectrum of 3-Chloro-4-nitro-1H-pyrazole in DMSO-d₆ will display two key signals:

-

A sharp singlet observed around 8.8 ppm. This peak is assigned to the C5-H proton. The absence of coupling confirms that there are no adjacent protons within a three-bond distance. Its downfield position is consistent with the strong electron-withdrawing nature of the nitro group.

-

A broad singlet appearing at approximately 14.5 ppm. This signal corresponds to the N1-H proton. The significant downfield shift is characteristic of an acidic proton involved in strong hydrogen bonding with the DMSO-d₆ solvent. The broadness of the signal is a result of quadrupolar effects from the adjacent nitrogen atom and chemical exchange.

The integration of these two signals should yield a 1:1 ratio, corresponding to the single proton represented by each peak.

Considerations for Purity Analysis

¹H NMR spectroscopy is a powerful tool for assessing the purity of a sample. When analyzing the spectrum of 3-Chloro-4-nitro-1H-pyrazole, particular attention should be paid to:

-

Residual Solvents: Signals from solvents used during the synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane) may be present.

-

Starting Materials: The presence of unreacted starting materials would be indicated by their characteristic signals.

-

Isomeric Impurities: Depending on the synthetic route, the formation of regioisomers could be possible and would likely present a different set of signals in the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 3-Chloro-4-nitro-1H-pyrazole provides a clear and definitive fingerprint for its structural confirmation. By following the detailed experimental protocol and understanding the theoretical basis for the observed chemical shifts and multiplicities, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide serves as a valuable resource for ensuring the quality and reliability of chemical data in research and development settings.

References

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).

- Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of pharmacy & bioallied sciences, 8(1), 2–17.

Sources

An In-depth Technical Guide to the ¹³C NMR of 3-Chloro-4-nitro-1H-pyrazole

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-chloro-4-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document offers a predictive overview of the ¹³C NMR spectrum, a detailed, field-proven protocol for its experimental acquisition, and a discussion of the underlying chemical principles governing the spectral features. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR spectroscopy.

Introduction: The Structural Significance of 3-Chloro-4-nitro-1H-pyrazole

3-Chloro-4-nitro-1H-pyrazole belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazole and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities[1]. The introduction of a chlorine atom at the 3-position and a nitro group at the 4-position significantly modulates the electronic properties and reactivity of the pyrazole ring, making it a valuable synthon for the development of novel therapeutic agents and functional materials. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds, providing direct insight into the carbon skeleton[2].

Predicted ¹³C NMR Spectrum of 3-Chloro-4-nitro-1H-pyrazole

As of the latest literature review, a publicly available, experimentally verified ¹³C NMR spectrum for 3-chloro-4-nitro-1H-pyrazole has not been reported. However, a reliable prediction of the chemical shifts can be derived from the analysis of substituent effects on the pyrazole ring. The presence of a strongly electron-withdrawing nitro group and an electronegative chlorine atom will significantly influence the chemical shifts of the three carbon atoms in the pyrazole ring (C3, C4, and C5).

Core Principles of Prediction:

The chemical shift of a carbon atom in an aromatic system is highly sensitive to the electron density at that position. Electron-withdrawing groups deshield nearby carbon atoms, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift.

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the C4 position is expected to strongly deshield the C4 carbon. Its influence will also extend to the adjacent C3 and C5 carbons, causing a moderate downfield shift.

-

The Chlorine Atom (-Cl): The chlorine atom at the C3 position exerts a dual effect: an electron-withdrawing inductive effect and a weak electron-donating resonance effect. The inductive effect is dominant, leading to a significant deshielding of the directly attached C3 carbon.

By analyzing the known ¹³C NMR data of related compounds such as 4-nitropyrazole and 4-chloropyrazole, we can estimate the chemical shifts for 3-chloro-4-nitro-1H-pyrazole. In solid-state NMR studies of 3,5-dimethyl-4-nitropyrazole, the presence of the nitro group has been shown to significantly influence the chemical shifts of the ring carbons[3].

Predicted Chemical Shift Assignments:

The following table summarizes the predicted ¹³C NMR chemical shifts for 3-chloro-4-nitro-1H-pyrazole, based on the additive effects of the chloro and nitro substituents on a pyrazole ring. These values are estimates and should be confirmed by experimental data.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~145-155 | Directly attached to the electronegative chlorine atom, leading to significant deshielding. The adjacent nitro group also contributes to the downfield shift. |

| C4 | ~125-135 | Directly attached to the strongly electron-withdrawing nitro group, resulting in substantial deshielding. |

| C5 | ~130-140 | Influenced by the electron-withdrawing effects of both the nitro group at C4 and the chlorine atom at C3, leading to a downfield shift. |

Experimental Protocol for ¹³C NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 3-chloro-4-nitro-1H-pyrazole. The protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Part 1: Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum. The following steps should be followed meticulously.

-

Solvent Selection: Choose a deuterated solvent in which 3-chloro-4-nitro-1H-pyrazole is readily soluble. Due to the polar nature of the nitro group, solvents such as deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆) are recommended. Test the solubility of a small amount of the compound in the non-deuterated version of the solvent first[4].

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time[5][6]. For highly sensitive modern spectrometers, lower concentrations may be feasible.

-

Sample Filtration: It is crucial to remove any particulate matter from the sample solution, as suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample. However, modern spectrometers can accurately reference the spectrum to the residual solvent signal, making an internal standard often unnecessary for routine characterization.

Part 2: Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.

-

Instrument Initialization: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals, typically 0-200 ppm.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point for a qualitative spectrum. For quantitative analysis, a longer delay (5-7 times the longest T₁ of the carbon atoms) is necessary.

-

Acquisition Time (AQ): This will be determined by the spectral width and the number of data points. A typical value is 1-2 seconds.

-

Part 3: Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Perform an automatic or manual baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the deuterated solvent. For example, the central peak of the CDCl₃ triplet is at 77.16 ppm.

-

Peak Picking and Integration: Identify all the peaks in the spectrum and record their chemical shifts. While routine proton-decoupled ¹³C NMR spectra are generally not suitable for accurate integration, the relative intensities can provide some qualitative information[2].

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for acquiring the ¹³C NMR spectrum of 3-chloro-4-nitro-1H-pyrazole.

Caption: Experimental workflow for ¹³C NMR analysis.

Logical Relationships of Substituent Effects

The following diagram illustrates the influence of the chloro and nitro substituents on the ¹³C chemical shifts of the pyrazole ring.

Caption: Influence of substituents on ¹³C chemical shifts.

Conclusion and Future Perspectives

This technical guide provides a robust framework for understanding and experimentally determining the ¹³C NMR spectrum of 3-chloro-4-nitro-1H-pyrazole. While the predicted chemical shifts offer a valuable starting point for spectral assignment, experimental verification is essential. The detailed protocol provided herein is designed to yield high-quality, reproducible data that will be of significant value to researchers working with this and related heterocyclic systems. Future work should focus on the experimental determination and full assignment of the ¹³C NMR spectrum, potentially employing advanced techniques such as 2D NMR (HSQC, HMBC) for unambiguous assignment of all carbon and proton signals.

References

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147.

-

University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]

-

Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]

-

EPFL. (n.d.). NMR sample preparation. Retrieved from [Link]

- El-Sattar, N. E. A., & El-Faham, A. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5736.

-

University of Ottawa. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-4-nitro-1H-pyrazole

This guide provides a comprehensive examination of the mass spectrometric behavior of 3-Chloro-4-nitro-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization and fragmentation, offering both theoretical insights and practical methodologies for its characterization.

Introduction: The Analytical Imperative for 3-Chloro-4-nitro-1H-pyrazole

3-Chloro-4-nitro-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are foundational scaffolds in a multitude of biologically active molecules.[1] The presence of both a chloro and a nitro group on the pyrazole ring imparts distinct chemical properties that are crucial for its biological function and, consequently, for its analytical characterization. Mass spectrometry serves as a definitive tool for the structural elucidation and quantification of such compounds, providing unambiguous confirmation of molecular weight and offering a detailed fingerprint through its fragmentation patterns. Understanding these patterns is not merely an academic exercise; it is essential for metabolite identification, degradation product analysis, and quality control in synthetic chemistry.

This guide will explore the mass spectrometry of 3-Chloro-4-nitro-1H-pyrazole through the lens of two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will dissect the characteristic fragmentation pathways, supported by established principles of gas-phase ion chemistry, and provide robust, field-tested protocols for acquiring high-quality mass spectra.

Predicted Ionization Behavior and Molecular Ion Confirmation

The starting point for any mass spectrometric analysis is the confident identification of the molecular ion. The molecular formula for 3-Chloro-4-nitro-1H-pyrazole is C₃H₂ClN₃O₂.[2] This gives it a monoisotopic mass of approximately 146.98 Da.[3] The presence of a chlorine atom is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, containing ³⁵Cl).

Electron Ionization (EI)

In EI, the molecule is bombarded with high-energy electrons, typically 70 eV, leading to the formation of a radical cation (M⁺•). Given the presence of the aromatic-like pyrazole ring, the molecular ion is expected to be reasonably stable and thus readily observable.

Electrospray Ionization (ESI)

ESI is a soft ionization technique, ideal for polar molecules. 3-Chloro-4-nitro-1H-pyrazole, with its polar nitro group and acidic N-H proton, is well-suited for ESI analysis.

-

Positive Ion Mode: In positive ion mode, protonation is the most likely ionization mechanism, resulting in the formation of the [M+H]⁺ ion at m/z 147.99.[3] Adduct formation with common ESI mobile phase components, such as sodium ([M+Na]⁺ at m/z 169.97) or ammonium ([M+NH₄]⁺ at m/z 165.02), is also possible and can aid in confirming the molecular weight.[3]

-

Negative Ion Mode: In negative ion mode, deprotonation of the acidic pyrazole N-H is highly probable, yielding an [M-H]⁻ ion at m/z 145.98.[3] This is often a very efficient ionization pathway for N-H containing heterocycles.

The following table summarizes the predicted m/z values for the primary ions of 3-Chloro-4-nitro-1H-pyrazole.

| Ionization Mode | Adduct | Predicted m/z ([³⁵Cl]) | Predicted m/z ([³⁷Cl]) |

| EI | [M]⁺• | 146.98 | 148.98 |

| ESI (+) | [M+H]⁺ | 147.99 | 149.99 |

| ESI (+) | [M+Na]⁺ | 169.97 | 171.97 |

| ESI (-) | [M-H]⁻ | 145.98 | 147.98 |

| Data sourced from PubChem CID 18769507.[3] |

Elucidating the Fragmentation Pathways

The true power of mass spectrometry lies in the analysis of fragment ions, which provide a roadmap to the molecule's structure. While an experimental spectrum for 3-Chloro-4-nitro-1H-pyrazole is not publicly available, we can construct a highly probable fragmentation scheme based on extensive studies of related nitroaromatic and pyrazole compounds.[4][5]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion (M⁺• at m/z 147/149) will undergo a series of characteristic cleavages. The nitro group is a major driver of fragmentation in aromatic compounds.[4]

Primary Fragmentation Events:

-

Loss of Nitrogen Dioxide (•NO₂): This is a hallmark fragmentation of nitroaromatic compounds, leading to the formation of a chloropyrazole radical cation. The loss of 46 Da results in a fragment at m/z 101/103.

-

Loss of Nitric Oxide (•NO): A rearrangement followed by the loss of 30 Da can occur, yielding an ion at m/z 117/119. This is often followed by the loss of CO.

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond (loss of 35/37 Da) would result in an ion at m/z 112.

Secondary Fragmentation of the Pyrazole Ring: The pyrazole ring itself is prone to cleavage. A characteristic fragmentation of pyrazoles is the loss of hydrogen cyanide (HCN).[4][6]

-

The fragment at m/z 101/103 (from •NO₂ loss) can subsequently lose HCN (27 Da) to produce an ion at m/z 74/76.

The proposed EI fragmentation pathway is visualized in the diagram below.

Caption: Proposed ESI-MS/MS fragmentation pathways for positive and negative ion modes.

Experimental Protocols

The following protocols provide a robust starting point for the analysis of 3-Chloro-4-nitro-1H-pyrazole. As with any analytical method, optimization may be required based on the specific instrumentation and sample matrix.

Protocol for GC-EI-MS Analysis

This method is suitable for the analysis of the pure compound or its presence in simple, volatile organic matrices.

Step-by-Step Methodology:

-